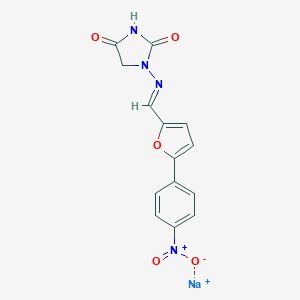

丹曲林钠

描述

Dantrolene sodium hydrate is a postsynaptic muscle relaxant that reduces excitation-contraction coupling in muscle cells by inhibiting the release of calcium ions from the sarcoplasmic reticulum. This compound is primarily used in the treatment and prevention of malignant hyperthermia, a rare but life-threatening condition triggered by certain anesthetics or muscle relaxants . It is also used to manage muscle spasticity in conditions such as multiple sclerosis, cerebral palsy, and spinal cord injuries .

作用机制

- Its role is to release calcium ions (Ca²⁺) from the SR stores into the cytoplasm during muscle contraction .

- Treatment of Malignant Hyperthermia : Dantamacrin is crucial for managing this life-threatening condition triggered by anesthesia or drugs .

Target of Action

Mode of Action

Biochemical Pathways

Pharmacokinetics

Result of Action

Action Environment

科学研究应用

Dantrolene sodium hydrate has a wide range of scientific research applications:

生化分析

Biochemical Properties

Dantamacrin plays a crucial role in biochemical reactions. It interacts with the ryanodine receptor 1, a protein located in the sarcoplasmic reticulum of skeletal muscle cells . By binding to this receptor, Dantamacrin decreases the intracellular calcium concentration . This interaction disrupts the excitation-contraction coupling in skeletal muscle, an essential step in muscle contraction .

Cellular Effects

Dantamacrin exerts profound effects on various types of cells and cellular processes. It influences cell function by affecting the contractile response of the muscle at a site beyond the myoneural junction . In the context of cell signaling pathways, Dantamacrin interferes with the release of calcium ions from the sarcoplasmic reticulum . This interference can lead to changes in gene expression and cellular metabolism .

Molecular Mechanism

The molecular mechanism of Dantamacrin involves its binding to the ryanodine receptor 1, which leads to a decrease in intracellular calcium concentration . This binding inhibits the release of calcium from the sarcoplasmic reticulum, disrupting the excitation-contraction coupling in skeletal muscle . This mechanism explains how Dantamacrin exerts its effects at the molecular level.

Temporal Effects in Laboratory Settings

It is known that Dantamacrin has a direct action on skeletal muscle, and its effects are likely to be observed as changes in muscle contraction over time .

Metabolic Pathways

Given its known interactions with the ryanodine receptor 1 and its role in calcium ion homeostasis, it is likely that Dantamacrin is involved in pathways related to calcium signaling .

Transport and Distribution

Given its known effects on skeletal muscle cells, it is likely that Dantamacrin is transported to these cells where it exerts its effects .

Subcellular Localization

The subcellular localization of Dantamacrin is likely to be in the sarcoplasmic reticulum of skeletal muscle cells, given its known interaction with the ryanodine receptor 1 located in this organelle

准备方法

Dantrolene sodium hydrate was first synthesized by Snyder and his colleagues in 1967 . The synthesis involves the insertion of a phenyl ring between the nitro and furan components of nitrofurantoin, a hydantoin derivative . The industrial production of dantrolene sodium hydrate typically involves the following steps:

Synthesis of the hydantoin derivative: This involves the reaction of 5-(4-nitrophenyl)-2-furancarboxaldehyde with hydantoin in the presence of a base.

Formation of the sodium salt: The hydantoin derivative is then reacted with sodium hydroxide to form dantrolene sodium.

化学反应分析

Dantrolene sodium hydrate undergoes several types of chemical reactions:

Oxidation: The nitro group in dantrolene sodium hydrate can be reduced to an amino group under specific conditions.

Substitution: The furan ring in dantrolene sodium hydrate can undergo substitution reactions with various electrophiles.

Hydrolysis: The hydantoin ring can be hydrolyzed under acidic or basic conditions to form the corresponding amino acids.

Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts like palladium on carbon for the reduction of the nitro group, and electrophiles like alkyl halides for substitution reactions . The major products formed from these reactions include amino derivatives and substituted furans .

相似化合物的比较

Dantrolene sodium hydrate is unique among muscle relaxants due to its specific mechanism of action on the ryanodine receptor. Similar compounds include:

Phenytoin: Another hydantoin derivative, but it primarily acts as an antiepileptic drug.

Baclofen: A muscle relaxant that acts on the central nervous system by activating GABA receptors.

Diazepam: A benzodiazepine that also acts on the central nervous system to reduce muscle spasticity.

While these compounds also reduce muscle spasticity, dantrolene sodium hydrate is unique in its direct action on the ryanodine receptor and its ability to treat malignant hyperthermia .

属性

CAS 编号 |

24868-20-0 |

|---|---|

分子式 |

C14H11N4NaO6 |

分子量 |

354.25 g/mol |

IUPAC 名称 |

sodium;3-[(Z)-[5-(4-nitrophenyl)furan-2-yl]methylideneamino]-2-oxo-4H-imidazol-5-olate;hydrate |

InChI |

InChI=1S/C14H10N4O5.Na.H2O/c19-13-8-17(14(20)16-13)15-7-11-5-6-12(23-11)9-1-3-10(4-2-9)18(21)22;;/h1-7H,8H2,(H,16,19,20);;1H2/q;+1;/p-1/b15-7-;; |

InChI 键 |

RLFHDWDXQUVXPW-XRXZUQKVSA-M |

SMILES |

C1C(=NC(=O)N1N=CC2=CC=C(O2)C3=CC=C(C=C3)[N+](=O)[O-])[O-].C1C(=NC(=O)N1N=CC2=CC=C(O2)C3=CC=C(C=C3)[N+](=O)[O-])[O-].O.O.O.O.O.O.O.[Na+].[Na+] |

手性 SMILES |

C1C(=NC(=O)N1/N=C\C2=CC=C(O2)C3=CC=C(C=C3)[N+](=O)[O-])[O-].O.[Na+] |

规范 SMILES |

C1C(=NC(=O)N1N=CC2=CC=C(O2)C3=CC=C(C=C3)[N+](=O)[O-])[O-].O.[Na+] |

颜色/形态 |

CRYSTALS FROM AQ DIMETHYLFORMAMIDE |

熔点 |

534 to 536 °F (NTP, 1992) |

Key on ui other cas no. |

14663-23-1 |

物理描述 |

Crystals (in aqueous DMF). (NTP, 1992) |

Pictograms |

Health Hazard |

保质期 |

STABLE IN LIGHT, AIR & HEAT; HYDROLYZES IN WATER /DANTROLENE SODIUM SALT HYDRATE/ |

溶解度 |

18.4 [ug/mL] (The mean of the results at pH 7.4) |

同义词 |

Dantrium Dantrolene Dantrolene Sodium Sodium, Dantrolene |

产品来源 |

United States |

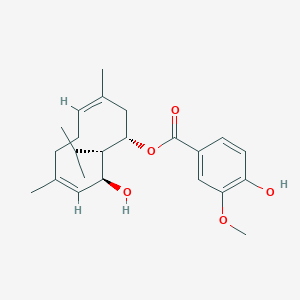

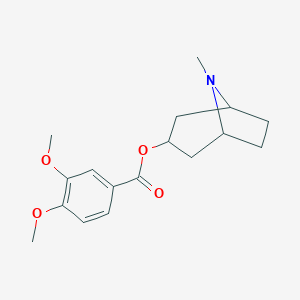

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the mechanism of action of Dantamacrin in muscle contraction?

A: Dantamacrin is a muscle relaxant that acts directly on skeletal muscle. [, ] It specifically targets the ryanodine receptor (RyR1) located on the sarcoplasmic reticulum, inhibiting the release of calcium ions into the muscle cell cytoplasm. [] This reduced calcium release prevents muscle fiber contraction, leading to muscle relaxation. []

Q2: Can Dantamacrin be used to treat Malignant Hyperthermia?

A: Dantamacrin has proven to be a life-saving agent in treating Malignant Hyperthermia (MH). [] Two case studies involving children experiencing MH symptoms (trismus) during anesthesia induction highlighted the effectiveness of Dantamacrin. [] In one case, oral Dantamacrin administered a week prior to surgery with non-triggering anesthetic agents successfully prevented MH recurrence. [] The second case involved continuing anesthesia with non-triggering agents alongside Dantamacrin administration. [] Both cases demonstrated the significant role of Dantamacrin in managing MH during anesthesia.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

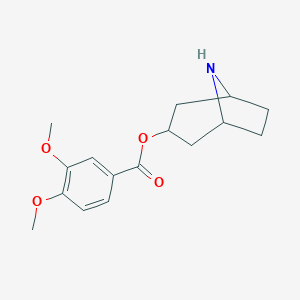

![[(6S,9S,12R,13S,14S,19S,22S,23S,25R)-10,12,13,14,23-pentahydroxy-6,10,19-trimethyl-24-oxa-4-azaheptacyclo[12.12.0.02,11.04,9.015,25.018,23.019,25]hexacosan-22-yl] 3,4-dimethoxybenzoate](/img/structure/B94.png)